molecular formula C17H18N2O2S B10803739 2-(4-methoxyphenyl)-3-thiophen-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

2-(4-methoxyphenyl)-3-thiophen-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B10803739
M. Wt: 314.4 g/mol
InChI Key: WSGCITCDIYWVOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-276430 typically involves the formation of its heterocyclic structure through a series of organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include:

    Cyclization Reactions: These reactions are used to form the heterocyclic ring structure. Common reagents include nitrogen-containing precursors and catalysts that facilitate the cyclization process.

    Substitution Reactions: These reactions are employed to introduce various functional groups into the molecule, enhancing its reactivity and potential applications. Typical reagents include halogenating agents and nucleophiles.

Industrial Production Methods

Industrial production of WAY-276430 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are commonly used to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

WAY-276430 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents such as chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

WAY-276430 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: WAY-276430 is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create new products.

Mechanism of Action

The mechanism of action of WAY-276430 involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

WAY-276430 can be compared with other similar heterocyclic compounds, such as:

    WAY-100635: Another heterocyclic compound with similar structural features but different biological activity.

    WAY-267464: A compound with a similar nitrogen-containing ring structure but different functional groups and reactivity.

Uniqueness

The uniqueness of WAY-276430 lies in its specific combination of functional groups and its reactivity profile, which make it suitable for a wide range of applications in different scientific fields .

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-thiophen-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C17H18N2O2S/c1-21-13-8-6-12(7-9-13)19-16(15-5-3-11-22-15)18-10-2-4-14(18)17(19)20/h3,5-9,11,14,16H,2,4,10H2,1H3

InChI Key

WSGCITCDIYWVOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(N3CCCC3C2=O)C4=CC=CS4

Origin of Product

United States

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